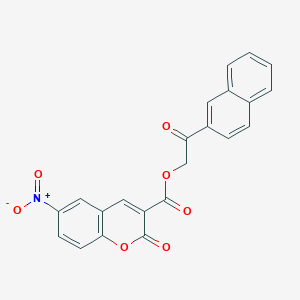![molecular formula C23H29N5O B6502174 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide CAS No. 1396887-67-4](/img/structure/B6502174.png)
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring a pyrazole ring, a naphthalene moiety, and a piperazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. Subsequent reactions involve the formation of the piperazine ring and the attachment of the naphthalene moiety through amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Its unique chemical structure makes it a valuable component in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and naphthalene moiety are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Naphthalene derivatives: Compounds containing naphthalene moieties are known for their diverse pharmacological properties.
Piperazine derivatives: Piperazine-containing compounds are often used in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness: 4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-18-16-19(2)28(25-18)15-12-26-10-13-27(14-11-26)23(29)24-17-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,16H,10-15,17H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGSYPLMVJRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}propan-1-one](/img/structure/B6502091.png)
![1-cyclopropyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride](/img/structure/B6502100.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6502113.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)
![1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B6502120.png)
![3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502126.png)
![1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6502133.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)

![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)
![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502156.png)
![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6502168.png)
![5-{[(furan-2-yl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6502175.png)
